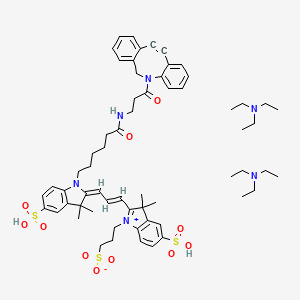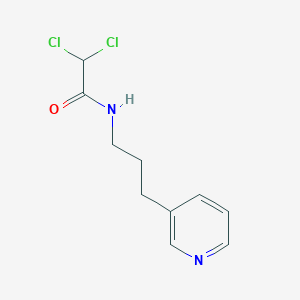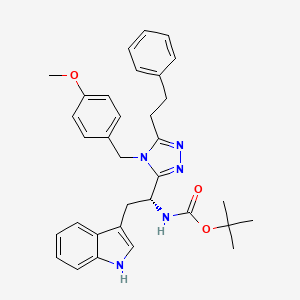
Naphthalene-1,3-diyl bis(trifluoromethanesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,3-diyl bis(trifluoromethanesulfonate): is an organic compound with the molecular formula C12H6F6O6S2 and a molecular weight of 424.29 g/mol . It is a derivative of naphthalene, where two trifluoromethanesulfonate groups are attached to the 1 and 3 positions of the naphthalene ring. This compound is known for its utility in various chemical reactions and applications, particularly in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of naphthalene-1,3-diyl bis(trifluoromethanesulfonate) typically involves the reaction of naphthalene-1,3-diol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product.
Industrial Production Methods: While specific industrial production methods for naphthalene-1,3-diyl bis(trifluoromethanesulfonate) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene-1,3-diyl bis(trifluoromethanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the trifluoromethanesulfonate groups are replaced by nucleophiles such as amines or thiols.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Common solvents include toluene and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield a naphthalene derivative with an amine group at the 1 and 3 positions .
Applications De Recherche Scientifique
Chemistry: Naphthalene-1,3-diyl bis(trifluoromethanesulfonate) is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various naphthalene derivatives, which are important in the development of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, naphthalene derivatives are studied for their potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and liquid crystals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of high-performance materials .
Mécanisme D'action
The mechanism of action of naphthalene-1,3-diyl bis(trifluoromethanesulfonate) primarily involves its role as an electrophile in chemical reactions. The trifluoromethanesulfonate groups are highly electron-withdrawing, making the naphthalene ring more susceptible to nucleophilic attack. This property is exploited in various substitution and coupling reactions, where the compound acts as a key intermediate .
Comparaison Avec Des Composés Similaires
- Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)
- Naphthalene-1,5-diyl bis(trifluoromethanesulfonate)
- Biphenyl-4,4’-diyl bis(trifluoromethanesulfonate)
Uniqueness: Naphthalene-1,3-diyl bis(trifluoromethanesulfonate) is unique due to its specific substitution pattern on the naphthalene ring. This positional isomerism can lead to different reactivity and selectivity in chemical reactions compared to its 2,7- and 1,5-substituted counterparts . Additionally, the presence of two trifluoromethanesulfonate groups enhances its electrophilic nature, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H6F6O6S2 |
|---|---|
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
[4-(trifluoromethylsulfonyloxy)naphthalen-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-8-5-7-3-1-2-4-9(7)10(6-8)24-26(21,22)12(16,17)18/h1-6H |
Clé InChI |
IMMFYKQYBJZDCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12960953.png)





![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)



